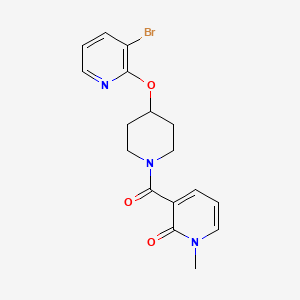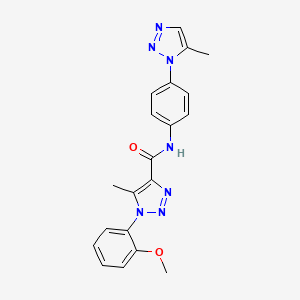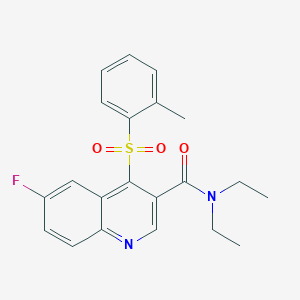
N,N-DIETHYL-6-FLUORO-4-(2-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-DIETHYL-6-FLUORO-4-(2-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE is a complex organic compound belonging to the quinoline family This compound is characterized by the presence of a fluorine atom, a sulfonyl group attached to a methylbenzene ring, and a carboxamide group
Applications De Recherche Scientifique
N,N-DIETHYL-6-FLUORO-4-(2-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, providing insights into its mechanism of action and potential therapeutic uses.
Méthodes De Préparation
The synthesis of N,N-DIETHYL-6-FLUORO-4-(2-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the quinoline core. One common synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Sulfonylation: The sulfonyl group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base.
Carboxamide Formation: The final step involves the reaction of the sulfonylated quinoline with diethylamine to form the carboxamide group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Analyse Des Réactions Chimiques
N,N-DIETHYL-6-FLUORO-4-(2-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Mécanisme D'action
The mechanism of action of N,N-DIETHYL-6-FLUORO-4-(2-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and sulfonyl group play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The carboxamide group enhances the compound’s ability to form hydrogen bonds with target molecules, stabilizing the interaction and increasing its efficacy. Pathways involved may include inhibition of kinase enzymes, leading to disruption of signaling pathways essential for cell growth and survival.
Comparaison Avec Des Composés Similaires
N,N-DIETHYL-6-FLUORO-4-(2-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE can be compared with other quinoline derivatives such as:
Chloroquine: Known for its anti-malarial properties, chloroquine lacks the fluorine and sulfonyl groups present in the compound of interest, leading to different pharmacological profiles.
Quinoline N-oxides: These compounds have an oxygen atom attached to the nitrogen in the quinoline ring, which alters their reactivity and biological activity.
Sulfonylureas: Used as anti-diabetic agents, these compounds contain a sulfonyl group but differ in their core structure and mechanism of action.
Propriétés
IUPAC Name |
N,N-diethyl-6-fluoro-4-(2-methylphenyl)sulfonylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c1-4-24(5-2)21(25)17-13-23-18-11-10-15(22)12-16(18)20(17)28(26,27)19-9-7-6-8-14(19)3/h6-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBPDSCJRDVZBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC=CC=C3C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-fluoro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2671998.png)
![N-(3-chlorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2671999.png)
![3-{[1-(1-Benzofuran-2-carbonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2672000.png)
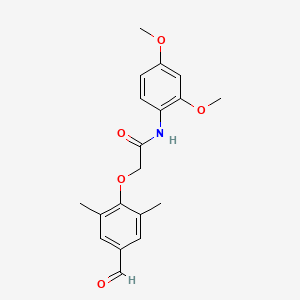
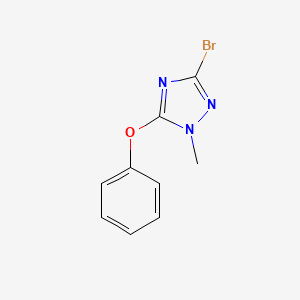
![(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[5-(2-phenylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B2672004.png)
![N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]piperidin-4-yl}-2-hydroxynicotinamide](/img/structure/B2672006.png)
![N-(butan-2-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2672007.png)
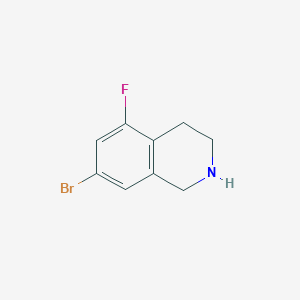
![(E)-ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2672011.png)
![Ethyl 3-(4-fluorophenyl)-5-(2-(4-fluorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2672015.png)

